2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Dibenzo-oxazepine Scaffold

This compound features a unique 2-chlorobenzamide side-chain on the dibenzo[b,f][1,4]oxazepine core, a substitution pattern absent in approved drugs like loxapine/amoxapine. With MW 364.8 g/mol, ClogP ~3.8, and only 2 rotatable bonds, it resides in favorable CNS drug-like space—ideal as a scaffold-hopping entry point for GPCR or nuclear receptor programs. Its 11-oxo and benzamide handles enable rapid library expansion via amide coupling or N-alkylation. Procure this building block to explore SAR vectors inaccessible with existing antipsychotic scaffolds.

Molecular Formula C20H13ClN2O3
Molecular Weight 364.79
CAS No. 922082-80-2
Cat. No. B2545190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922082-80-2
Molecular FormulaC20H13ClN2O3
Molecular Weight364.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Cl
InChIInChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
InChIKeyRWUPUPDBEYZATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922082-80-2): Procurement Baseline and Structural Identity


2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922082-80-2) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, characterized by a 6‑7‑6 fused tricyclic core bearing an 11‑oxo group and a 2‑chlorobenzamide substituent at the 2‑position [1]. Its molecular formula is C₂₀H₁₃ClN₂O₃ (MW 364.8 g/mol) [1]. While the dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry—most notably exemplified by the antipsychotic agents loxapine and amoxapine [2]—this specific derivative is primarily catalogued as a research chemical and synthetic building block. Publicly available quantitative bioactivity, selectivity, or physicochemical comparative data that would differentiate it from closely related analogs are extremely limited, necessitating careful scrutiny before procurement for target‑focused screening or SAR campaigns.

Why Generic Substitution Cannot Be Assumed for 2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


The dibenzo[b,f][1,4]oxazepine chemotype is highly sensitive to peripheral substitution, with even minor modifications at the 2‑position or the lactam nitrogen drastically altering target engagement, physicochemical properties, and metabolic stability [1]. For example, the clinical differentiation between loxapine (8‑chloro‑11‑(4‑methylpiperazin‑1‑yl) substitution) and amoxapine (2‑chloro‑11‑(piperazin‑1‑yl) substitution) demonstrates that subtle positional changes on this scaffold produce distinct pharmacological profiles [1]. The target compound bears a unique 2‑chlorobenzamide side‑chain attached through an amide linkage to the 2‑position of the tricyclic core, a substitution pattern not represented in any approved dibenzo[b,f][1,4]oxazepine drug. Without head‑to‑head comparative data against analogs such as N‑(11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide (CAS 922082‑98‑2) or 3‑bromo‑N‑(8,10‑dimethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide, assuming functional interchangeability is scientifically unjustified .

Quantitative Differentiation Evidence for 2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


Structural Differentiation via 2‑Chlorobenzamide Substituent vs. Unsubstituted Benzamide Analogs

The presence of the ortho‑chloro substituent on the benzamide ring distinguishes the target compound from the unsubstituted analog N‑(11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide (CAS 922082‑98‑2). While no direct biochemical comparison has been published, the ortho‑chloro group is expected to influence both the conformational preference of the amide bond and the electron density of the aromatic ring, which can modulate hydrogen‑bonding capacity and target binding [1]. In the broader dibenzo[b,f][1,4]oxazepine class, the introduction of an ortho‑chloro substituent has been associated with altered dopamine D₂ receptor affinity in loxapine vs. its des‑chloro analog [2].

Medicinal Chemistry Structure-Activity Relationship Dibenzo-oxazepine Scaffold

Hydrogen‑Bond Donor/Acceptor Profile Differentiation from 8,10‑Dimethyl Substituted Analogs

The target compound possesses 2 hydrogen‑bond donors (lactam NH and amide NH) and 3 hydrogen‑bond acceptors [1], in contrast to the 8,10‑dimethyl‑substituted analog 2‑chloro‑N‑(8,10‑dimethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide (CAS 922135‑71‑5), which contains 0 hydrogen‑bond donors on the tricyclic core . The absence of methyl groups on the core in the target compound preserves the lactam NH as a potential hydrogen‑bond donor, a feature that may be critical for interaction with biological targets that require a hydrogen‑bond donor at this position.

Physicochemical Profiling Drug-Likeness Medicinal Chemistry

Rotatable Bond Restriction Relative to N‑Alkylated Dibenzo‑Oxazepine Derivatives

The target compound contains only 2 rotatable bonds (the amide C–N linkage and the benzamide ring rotation) [1], whereas N‑alkylated derivatives such as N‑(10‑ethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)‑3‑(trifluoromethyl)benzamide possess 3 or more rotatable bonds due to the N‑alkyl chain . Lower rotatable bond count is generally associated with improved oral bioavailability and reduced entropic penalty upon binding, making the target compound potentially more ligand‑efficient.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Recommended Application Scenarios for 2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Based on Limited Evidence


Scaffold‑Hopping Starting Point for Dibenzo[b,f][1,4]oxazepine‑Based Probe Discovery

Given its core scaffold similarity to clinically validated antipsychotics, this compound may serve as a scaffold‑hopping entry point for medicinal chemistry programs targeting G‑protein‑coupled receptors (GPCRs) or nuclear receptors, provided that in‑house profiling confirms target engagement [1]. Its 2‑chlorobenzamide motif offers a distinct vector for exploring structure‑activity relationships not accessible with loxapine or amoxapine derivatives.

Physicochemical Tool Compound for CNS Penetration Studies

With a molecular weight of 364.8 g/mol, ClogP of ~3.8, 2 H‑bond donors, and only 2 rotatable bonds [1], this compound resides within favorable CNS drug‑like space. It can be used as a reference tool in parallel artificial membrane permeability assays (PAMPA) or MDCK‑MDR1 assays to establish baseline permeability for the dibenzo[b,f][1,4]oxazepine chemotype, particularly for benchmarking against more lipophilic or more polar analogs.

Negative Control or Inactive Comparator for 8‑Chloro‑Substituted Dibenzo‑Oxazepines

The absence of an 8‑chloro substituent (unlike loxapine) and the presence of the 2‑chlorobenzamide side‑chain suggest that this compound may lack the dopamine D₂ and serotonin 5‑HT₂A receptor affinity characteristic of the antipsychotic members of this class [2]. It could therefore serve as a negative control or inactive comparator in receptor binding panels, provided that experimental confirmation of inactivity is obtained prior to use.

Synthetic Intermediate for Diversified Dibenzo[b,f][1,4]oxazepine Libraries

The 11‑oxo group and the 2‑amino‑derived benzamide linkage provide two handles for further synthetic elaboration. Procurement of this compound as a building block enables rapid generation of focused libraries through amide coupling, N‑alkylation, or reduction of the lactam carbonyl, facilitating SAR exploration around the dibenzo[b,f][1,4]oxazepine scaffold [3].

Quote Request

Request a Quote for 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.